molecular formula C16H17NO4S B5697934 methyl 2-[benzyl(methylsulfonyl)amino]benzoate

methyl 2-[benzyl(methylsulfonyl)amino]benzoate

Cat. No. B5697934
M. Wt: 319.4 g/mol
InChI Key: HOXKZRVVCITNAB-UHFFFAOYSA-N
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Description

Methyl 2-[benzyl(methylsulfonyl)amino]benzoate, also known as MMB, is a chemical compound that has been the subject of extensive research in recent years. This compound belongs to the class of benzamides and has shown promising results in various scientific applications.

Scientific Research Applications

Methyl 2-[benzyl(methylsulfonyl)amino]benzoate has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, as it can inhibit the production of inflammatory cytokines. Additionally, this compound has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

Mechanism of Action

The mechanism of action of methyl 2-[benzyl(methylsulfonyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in various cellular processes, including cell proliferation and differentiation. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which can inhibit their growth and proliferation. This compound has also been shown to reduce the production of inflammatory cytokines, which can reduce inflammation in various tissues. Additionally, this compound has been shown to have antifungal and antibacterial properties, which can inhibit the growth of various microorganisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 2-[benzyl(methylsulfonyl)amino]benzoate in lab experiments is its relatively low toxicity compared to other compounds with similar properties. This makes it a safer option for researchers to work with. Additionally, this compound has shown promising results in various scientific applications, making it a potential candidate for the development of new therapeutic agents. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on methyl 2-[benzyl(methylsulfonyl)amino]benzoate. One area of interest is the development of new anticancer agents based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Another area of interest is the development of new methods for synthesizing this compound and related compounds, which can improve their availability for research and potential clinical use.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various scientific applications. Its potential therapeutic applications, low toxicity, and relative safety make it a valuable compound for researchers to work with. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various areas of research.

Synthesis Methods

The synthesis method of methyl 2-[benzyl(methylsulfonyl)amino]benzoate involves the reaction of 2-aminobenzoic acid with benzyl chloromethyl sulfone in the presence of a base. This reaction results in the formation of this compound, which is then purified using column chromatography. The purity of the compound is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

methyl 2-[benzyl(methylsulfonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-21-16(18)14-10-6-7-11-15(14)17(22(2,19)20)12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXKZRVVCITNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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